molecular formula C22H24BrN3O3S B3292257 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide CAS No. 877648-17-4

4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No. B3292257
CAS RN: 877648-17-4
M. Wt: 490.4 g/mol
InChI Key: CAXQOLVADYXGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Furaprevir' and has been studied for its antiviral properties, particularly in the treatment of Hepatitis C virus (HCV) infection.

Scientific Research Applications

Furaprevir has been extensively studied for its antiviral properties, particularly in the treatment of 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide infection. Several clinical trials have been conducted to evaluate the efficacy and safety of Furaprevir in combination with other antiviral drugs. Studies have shown that Furaprevir can effectively inhibit the replication of 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, leading to a significant reduction in viral load and improved clinical outcomes.

Mechanism of Action

Furaprevir belongs to a class of drugs known as protease inhibitors, which work by inhibiting the activity of the 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide NS3/4A protease enzyme. This enzyme is essential for the replication of 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, and by inhibiting its activity, Furaprevir can effectively prevent the virus from replicating and spreading.
Biochemical and Physiological Effects:
Furaprevir has been shown to have a significant impact on the biochemical and physiological processes in the body. Studies have demonstrated that Furaprevir can cause a reduction in liver enzymes, indicating a decrease in liver inflammation and damage. Additionally, Furaprevir has been shown to have a positive effect on lipid metabolism, leading to a reduction in cholesterol levels.

Advantages and Limitations for Lab Experiments

Furaprevir has several advantages for use in lab experiments, including its high potency and selectivity for 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide protease inhibition. However, one limitation of Furaprevir is its potential for drug-drug interactions, which can impact its efficacy and safety in combination with other drugs.

Future Directions

There are several future directions for research on Furaprevir, including the development of new formulations and dosage forms for improved efficacy and safety. Additionally, further studies are needed to evaluate the long-term effects of Furaprevir and its potential for use in combination with other antiviral drugs. Finally, there is a need for research on the potential applications of Furaprevir in other viral infections and diseases.

properties

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXQOLVADYXGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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